molecular formula C12H16N4O2S B2826483 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209647-03-9

2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2826483
CAS No.: 1209647-03-9
M. Wt: 280.35
InChI Key: HEWVDXOYDQTWFT-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine ring substituted with a methylsulfonyl group, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diaminobenzene with piperazine derivatives under specific conditions. The methylsulfonyl group is introduced through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole core and a methylsulfonyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-19(17,18)16-8-6-15(7-9-16)12-13-10-4-2-3-5-11(10)14-12/h2-5H,6-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWVDXOYDQTWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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